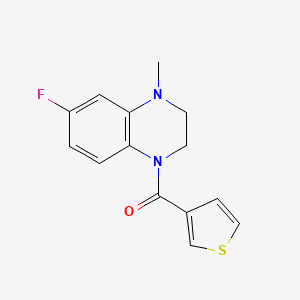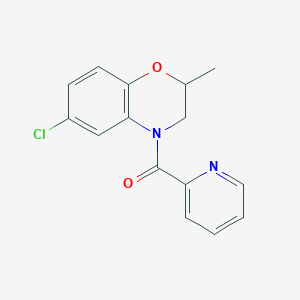
(2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of (2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the inhibition of certain enzymes, including carbonic anhydrase. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects. The exact mechanism of inhibition is still being studied, but it is believed to involve the binding of the compound to the active site of the enzyme.
Biochemical and Physiological Effects:
(2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have potential use as a herbicide. In addition, this compound has been studied for its potential use in treating certain diseases, including glaucoma and epilepsy.
実験室実験の利点と制限
One of the main advantages of using (2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying enzyme inhibition and for drug discovery. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on (2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of research is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research is the study of the compound's potential use in treating various diseases, including cancer and Alzheimer's disease. Finally, further research is needed to understand the exact mechanism of enzyme inhibition by this compound, which could lead to the development of new drugs and therapies.
合成法
The synthesis of (2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the reaction of 2-ethyl-5-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(propan-2-ylthio)morpholine to produce the desired compound. This synthesis method has been studied and optimized by various researchers, and it has been found to be effective in producing high yields of pure compound.
科学的研究の応用
(2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and biotechnology. This compound has been shown to be a potent inhibitor of certain enzymes, including carbonic anhydrase, which is involved in various physiological processes. It has also been studied for its potential use as a herbicide and as a tool for studying enzyme inhibition.
特性
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-5-17-12(8-11(4)15-17)14(18)16-6-7-19-13(9-16)10(2)3/h8,10,13H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSNHERJCILVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-5-methylpyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)



![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)



![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)


